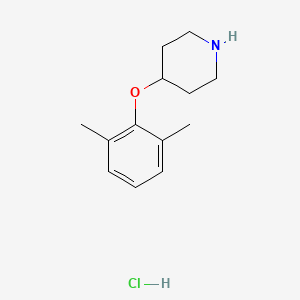

4-(2,6-Dimethylphenoxy)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenoxy)piperidine hydrochloride typically involves the reaction of 2,6-dimethylphenol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Nucleophilic Substitution Reactions

The phenoxy group and piperidine ring participate in substitution reactions under specific conditions.

Mechanistic Insights

-

Piperidinolysis : The compound undergoes nucleophilic substitution at the phenoxy ether linkage. Kinetic studies suggest a third-order reaction mechanism involving two piperidine molecules: one acts as the nucleophile, while the second facilitates deprotonation via general base (SB-GA) catalysis .

-

Zwitterion Intermediate : Attack by piperidine forms a zwitterion intermediate (I), which undergoes deprotonation to yield a Meisenheimer complex (II) before final product formation .

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Aromatic Substitution | Piperidine, DMSO, 25–50°C | Piperidine-substituted naphthalene |

| Chlorine Displacement | KOtBu, polar aprotic solvents | Phenol derivatives |

Hydrolysis Reactions

The ether bond between the phenoxy group and piperidine is susceptible to hydrolysis.

Acidic vs. Basic Hydrolysis

| Condition | Reagents | Products |

|---|---|---|

| Acidic | H2SO4, H2O, reflux | 2,6-Dimethylphenol + Piperidine |

| Basic | NaOH, aqueous ethanol | Phenoxide salt + Piperidine |

Kinetics : Hydrolysis rates depend on steric hindrance from the 2,6-dimethyl groups, which slow reaction progress compared to unsubstituted analogs.

Oxidation and Reduction

The piperidine ring and aromatic system exhibit redox activity.

Oxidation

-

Piperidine Ring : Reacts with KMnO4 or CrO3 to form N-oxide derivatives .

-

Phenoxy Group : Oxidized to quinone structures under strong acidic conditions .

Reduction

-

Ester/Carbamate Reduction : LiAlH4 reduces ester groups (if present) to alcohols, though this is not inherent to the base structure .

-

Aromatic Ring : Catalytic hydrogenation (H2/Pd) saturates the benzene ring to cyclohexane derivatives.

Ring-Opening and Cyclization

The piperidine ring participates in ring-opening or annulation reactions.

Aza-Prins Cyclization

-

Reacts with aldehydes (e.g., formaldehyde) in the presence of Lewis acids (e.g., NbCl5) to form spirocyclic or fused piperidine derivatives .

-

Example : Reaction with epoxides yields tetrahydropyran-piperidine hybrids .

Reactivity Comparison

| Reaction Type | Substrate | Product Complexity | Yiel

科学的研究の応用

Antimicrobial Properties

Research has indicated that 4-(2,6-Dimethylphenoxy)piperidine hydrochloride exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi by targeting specific enzymes or receptors involved in microbial metabolism. This mechanism suggests potential applications in developing new antimicrobial agents for treating infections caused by resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the phosphatidylinositol 3-kinase/Akt pathway. This pathway is crucial for cell survival, and its inhibition can lead to increased apoptosis in cancer cell lines . For instance, treatment with similar piperidine derivatives has shown promising results in reducing cell viability in breast cancer models, indicating that this compound may have comparable effects .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects. This compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety or depression. Its structural similarity to known psychotropic agents suggests it could interact with serotonin or dopamine receptors .

Applications in Drug Development

The versatility of this compound makes it a valuable candidate in drug development. Its applications include:

- Antimicrobial Agents : Due to its ability to inhibit microbial growth.

- Anticancer Drugs : As a potential lead compound for developing therapies targeting specific cancer types.

- Neuropharmacological Treatments : For conditions like depression or anxiety disorders.

Several case studies highlight the potential applications of piperidine derivatives:

- Anticancer Activity : A study demonstrated that modifications to the piperidine structure could enhance cytotoxicity against breast cancer cells, suggesting that further development of this compound could yield effective anticancer agents .

- Neuropharmacology : Research into similar compounds has shown promise in modulating neurotransmitter levels, indicating that this compound might also have beneficial effects in neurological disorders .

作用機序

The mechanism of action of 4-(2,6-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride: Similar in structure but with methoxy groups instead of methyl groups.

4-(2,5-Dimethylphenoxy)piperidine hydrochloride: Similar but with a different substitution pattern on the phenoxy ring.

Uniqueness

4-(2,6-Dimethylphenoxy)piperidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

生物活性

4-(2,6-Dimethylphenoxy)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and proteomics.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H20ClNO, with a molecular weight of 241.76 g/mol. The synthesis typically involves the reaction of 2,6-dimethylphenol with piperidine under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound is attributed to its ability to interact with specific protein targets and enzymes. The compound's structure allows it to penetrate biological membranes effectively, enabling it to modulate the activity of various molecular targets. This interaction can lead to significant biochemical effects, making it a valuable compound in research .

Anticonvulsant Activity

Research indicates that derivatives of piperidine compounds exhibit anticonvulsant properties. In particular, studies have shown that modifications in the piperidine ring can lead to enhanced activity against seizures. For instance, the ED50 values for certain analogs have been reported as low as 5.8 mg/kg in maximal electroshock seizure tests (MES), indicating potent anticonvulsant effects .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. For example, similar compounds have shown the ability to disrupt mitochondrial integrity and activate apoptotic signaling pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

This compound can be compared with other piperidine derivatives based on their structural modifications and biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride | Methoxy groups instead of methyl groups | Varies in potency compared to methyl analogs |

| 4-(2,5-Dimethylphenoxy)piperidine hydrochloride | Different substitution pattern on the phenoxy ring | Exhibits distinct pharmacological profiles |

This comparison underscores the significance of specific substitutions in determining the biological activity of piperidine derivatives.

特性

IUPAC Name |

4-(2,6-dimethylphenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-4-3-5-11(2)13(10)15-12-6-8-14-9-7-12;/h3-5,12,14H,6-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLBMDVVODPLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。